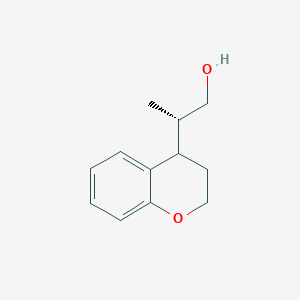
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in natural products. This compound features a chroman ring system fused with a propanol side chain, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-4-one and a suitable chiral auxiliary.
Reduction: The chromenone is reduced to the corresponding chromanol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Chiral Resolution: The racemic mixture of the chromanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Grignard Reaction: The resolved (S)-chromanol is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The chroman ring can be further reduced to a tetrahydrochroman using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), elevated pressure.
Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-one.
Reduction: (2S)-2-(3,4,5,6-Tetrahydro-2H-chromen-4-yl)propan-1-ol.
Substitution: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-yl azide.
科学的研究の応用
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chroman ring system can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to antioxidant effects by scavenging free radicals and inhibiting oxidative stress pathways.
類似化合物との比較
Similar Compounds
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol: The enantiomer of the compound with similar but distinct biological activities.
Chromanol derivatives: Compounds with variations in the chroman ring or side chain, such as tocopherols (vitamin E) and chromanols with different substituents.
Uniqueness
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other chromanol derivatives. Its ability to interact with specific molecular targets makes it a valuable compound in various fields of research.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10,13H,6-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJIDQRDPWQCY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













